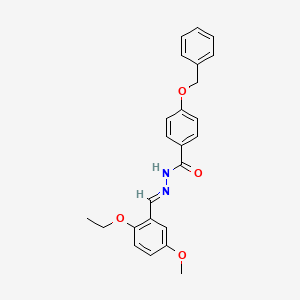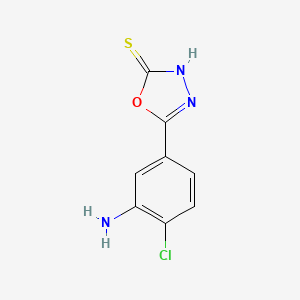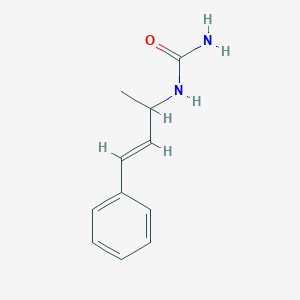![molecular formula C11H16ClNO2 B3860077 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol](/img/structure/B3860077.png)
2-{[3-(2-chlorophenoxy)propyl]amino}ethanol
Vue d'ensemble
Description
2-{[3-(2-chlorophenoxy)propyl]amino}ethanol, also known as clofibrate, is a lipid-lowering agent that has been used clinically to treat hyperlipidemia. It was first introduced in the 1960s and has been used as a hypolipidemic drug for over 50 years.
Mécanisme D'action
Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. PPAR-alpha is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPAR-alpha by 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a reduction in serum triglyceride levels.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, this compound has been shown to have anti-inflammatory and antioxidant effects. It has been studied for its potential use in the treatment of non-alcoholic fatty liver disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibrate has been widely used in animal studies to investigate its effects on lipid metabolism and cardiovascular disease. One advantage of using 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that its effects on humans may differ from those observed in animal studies.
Orientations Futures
For research on 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol include investigating its potential use in the treatment of non-alcoholic fatty liver disease and diabetes, as well as its effects on other metabolic pathways. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
Clofibrate has been extensively studied for its lipid-lowering effects. It has been shown to reduce serum triglycerides and increase high-density lipoprotein cholesterol levels in patients with hyperlipidemia. Additionally, 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol has been studied for its potential use in the prevention of cardiovascular disease and stroke.
Propriétés
IUPAC Name |
2-[3-(2-chlorophenoxy)propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAYWMLCMMIDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCNCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3860009.png)
![3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3860021.png)

![2-hydroxy-N'-{[9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3860029.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860043.png)


![propyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3860066.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3860069.png)
![N-(4-bromophenyl)-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860080.png)


![2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3860096.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)
